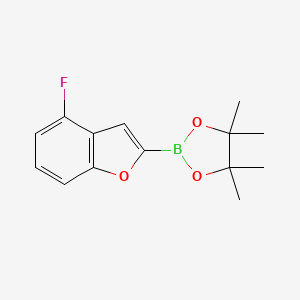

(4-フルオロベンゾフラン-2-イル)ボロン酸ピナコールエステル

概要

説明

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C14H16BFO3. It is a boronic ester derivative, which is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

科学的研究の応用

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester has several scientific research applications:

Organic Synthesis: It is used as a key building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Material Science: It is used in the development of novel materials with unique properties, such as polymers and electronic materials.

作用機序

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .

Mode of Action

The (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers the (4-Fluorobenzofuran-2-yl) group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester participates, is a key step in many synthetic pathways . The product of this reaction can be used as a building block in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . They are also environmentally benign .

Result of Action

The result of the action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of many organic compounds .

Action Environment

The action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C .

生化学分析

Biochemical Properties

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with enzymes and proteins involved in catalytic processes. For instance, it is used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic ester transfers its organic group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .

Molecular Mechanism

At the molecular level, (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Temporal Effects in Laboratory Settings

The stability and degradation of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester in laboratory settings are crucial for its effective use in chemical reactions. This compound is stable when stored at temperatures between 2-8°C Over time, it may undergo degradation, which can affect its reactivity and efficiency in biochemical reactions

準備方法

The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically involves the reaction of (4-Fluorobenzofuran-2-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester undergoes various chemical reactions, including:

類似化合物との比較

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:

Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and benzofuran moieties, leading to different reactivity and applications.

4-Fluorophenylboronic acid pinacol ester: Similar in having a fluorine substituent but differs in the aromatic ring structure, affecting its reactivity and applications.

These comparisons highlight the unique structural features of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, which contribute to its specific reactivity and applications in various fields of research.

生物活性

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, identified by its CAS number 2121514-66-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug design, particularly as inhibitors of various enzymes, including proteases and β-lactamases. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is C14H16BFO3. The compound features a boron atom bonded to a phenolic structure, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.09 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Boronic acid derivatives are known to interact with serine residues in active sites of enzymes, forming reversible covalent bonds. This mechanism is particularly relevant for β-lactamase inhibitors, where the boron atom mimics the transition state of the substrate, effectively blocking the enzymatic reaction.

Protodeboronation Dynamics

Research has shown that the stability and reactivity of boronic esters can vary significantly based on their structure. For instance, studies indicate that the rates of protodeboronation can span several orders of magnitude depending on environmental conditions such as pH and solvent effects . The hydrolytic stability of the ester plays a critical role in determining the overall biological activity.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of boronic acid derivatives. While (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester has not been directly tested in clinical settings, related compounds have demonstrated significant activity against resistant bacterial strains when used in combination with β-lactams . These findings suggest potential for this compound to enhance the efficacy of existing antibiotics.

Case Study: Inhibition of β-Lactamases

Inhibitors derived from boronic acids have shown promise in combating bacterial resistance mechanisms mediated by β-lactamases. In vitro assays demonstrated that certain boronic acid derivatives can reduce the Minimum Inhibitory Concentration (MIC) of β-lactams by up to 32-fold against resistant E. coli strains . While specific data on (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is limited, its structural similarities to other effective inhibitors suggest it may exhibit comparable properties.

Synthesis and Stability

The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically involves the reaction of 4-fluorobenzofuran with boronic acid precursors under controlled conditions. Studies on related compounds indicate that variations in the substituent groups can significantly affect both stability and reactivity .

特性

IUPAC Name |

2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQBZSYZNELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。